Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate
CAS No.: 648430-81-3
Cat. No.: VC2915693
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648430-81-3 |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | ethyl 5-ethyl-1H-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-3-5-8-6(10-9-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10) |
| Standard InChI Key | VZKFAUWNVGUQGI-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NN1)C(=O)OCC |
| Canonical SMILES | CCC1=NC(=NN1)C(=O)OCC |
Introduction
Chemical Identity and Properties
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate (CAS No.: 648430-81-3) is characterized by the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol. The compound possesses a five-membered triazole ring containing three nitrogen atoms, with specific substitution patterns that define its chemical behavior and reactivity profile.
Structural Characteristics
The structure consists of a 1,2,4-triazole core with an ethyl substituent at position 3 and an ethyl carboxylate group at position 5. This arrangement of functional groups creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, contributing to its utility in various applications.
| Property | Value |
|---|---|
| CAS Number | 648430-81-3 |
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | ethyl 5-ethyl-1H-1,2,4-triazole-3-carboxylate |
| SMILES Notation | CCC1=NC(=NN1)C(=O)OCC |
| InChIKey | VZKFAUWNVGUQGI-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate can be achieved through several methods, with varying degrees of efficiency and complexity. Understanding these synthetic routes is essential for optimizing production processes and enabling structure-activity relationship studies.
Cyclization of Hydrazine Derivatives
A common approach involves the cyclization of hydrazine derivatives with ethyl acetoacetate under carefully controlled conditions. This reaction typically proceeds via the formation of an intermediate hydrazone, which subsequently cyclizes to form the triazole ring. The reaction conditions, including temperature, solvent choice, and catalyst systems, significantly influence the yield and purity of the final product.
Cyclocondensation Approach
Another viable method employs the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. This approach offers a more direct route to the target compound and can be advantageous for large-scale synthesis operations where process efficiency is paramount.
N-acylamidrazone Route
Drawing parallels from general methods for synthesizing 5-substituted 1H-1,2,4-triazole-3-carboxylates, an efficient synthetic pathway involves N-acylamidrazones obtained from carboxylic acid hydrazides and ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride. These intermediates can then be reacted with the chloroanhydride of the same carboxylic acid, followed by cyclization under mild conditions to form the desired triazole compound .
Biological Activities and Applications
Triazole derivatives, including Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate, exhibit diverse biological activities that make them valuable in pharmaceutical research and development. The unique arrangement of nitrogen atoms in the triazole ring creates specific electronic properties that can facilitate interactions with biological targets.
Enzyme Inhibition Mechanisms
The biological activity of triazole compounds frequently involves enzyme inhibition through specific binding interactions. Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate potentially modulates enzyme activities crucial for various metabolic pathways, particularly those involving nucleic acid synthesis or protein function, which could explain its biological effects.
Pharmaceutical Applications
In pharmaceutical research, Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate serves as an important intermediate and potential scaffold for developing novel therapeutic agents. The triazole moiety's ability to act as a hydrogen bond acceptor while maintaining metabolic stability makes it valuable in drug design strategies.
Agrochemical Relevance
In agricultural applications, triazole compounds have established utility as fungicides, herbicides, and plant growth regulators. The specific substitution pattern in Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate may confer selective activity against plant pathogens while minimizing toxicity to beneficial organisms.
Comparative Analysis with Related Triazole Derivatives
Comparing Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate with structurally similar compounds provides valuable insights into structure-activity relationships and helps predict potential applications based on established patterns.
Structural Homologs Comparison
The table below compares key properties of Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate with several related triazole derivatives:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate | C7H11N3O2 | 169.18 | 648430-81-3 | Ethyl substituent at position 3 |
| Ethyl 3-propyl-1H-1,2,4-triazole-5-carboxylate | C8H13N3O2 | 183.21 | 648430-82-4 | Propyl substituent at position 3 |
| Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate | C6H6N4O2 | 166.14 | 853907-83-2 | Cyano substituent at position 3 |
| Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | C5H6ClN3O2 | 175.57 | 774608-88-7 | Chloro substituent at position 5 |
| Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate | C9H13N3O2 | 195.22 | 1339015-01-8 | Cyclopropyl and N-methyl substituents |
Structure-Activity Relationships
The biological activity of triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring. The ethyl group at position 3 in Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate confers specific lipophilicity and steric properties that distinguish it from other analogs .
Extending the alkyl chain length, as in the propyl derivative, generally increases lipophilicity, potentially enhancing membrane permeability but possibly reducing water solubility. Conversely, introducing polar functional groups such as cyano or chloro substituents can dramatically alter electronic properties and hydrogen bonding capabilities, resulting in different biological interaction profiles .
Reactivity Patterns
The reactivity of the triazole ring in Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate is modulated by its substituents. The ethyl group acts as an electron-donating substituent, influencing the electron density distribution within the ring system. Meanwhile, the ethyl carboxylate group, being electron-withdrawing, creates an electronic push-pull system that can enhance reactivity in certain chemical transformations.
Synthetic Applications and Derivatization
Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate serves as a versatile building block for constructing more complex molecular architectures with enhanced or targeted properties.
Functional Group Transformations
The ethyl carboxylate moiety provides opportunities for various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols or aldehydes, and conversion to amides, esters, or other functional derivatives. These transformations allow for tailoring the physical properties and biological activities of the parent compound.
Coupling Reactions
Future Research Directions
The continued exploration of Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate and its derivatives presents numerous opportunities for advancing knowledge in medicinal chemistry, materials science, and synthetic methodology.
Medicinal Chemistry Applications
Future research may focus on systematic structure-activity relationship studies to optimize the biological activities of Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate derivatives. Potential targets include antimicrobial resistance mechanisms, cancer signaling pathways, and neurodegenerative disease processes.
Materials Science Development
The exploration of metal complexes and coordination polymers based on Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate could yield new materials with applications in gas storage, separation technologies, catalysis, and sensing devices. The triazole ring's ability to coordinate with various metals creates opportunities for designing materials with tunable properties.
Green Chemistry Approaches
Developing more environmentally friendly synthetic routes to Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate represents an important research direction. This includes the exploration of solvent-free conditions, catalyst recycling, continuous flow processing, and biocatalytic approaches that minimize waste generation and energy consumption .
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